molecular formula C9H14N2O2 B13620109 methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13620109
M. Wt: 182.22 g/mol
InChI Key: YVDFKNTZCCUFHA-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which then cyclizes to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-aminoethyl)-2-methyl-1H-imidazole-3-carboxylate
  • Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-4-carboxylate
  • Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-7-8(9(12)13-2)3-5-11(7)6-4-10/h3,5H,4,6,10H2,1-2H3

InChI Key

YVDFKNTZCCUFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1CCN)C(=O)OC

Origin of Product

United States

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